molecular formula C11H10N2 B1610957 5-Methyl-2,3'-bipyridine CAS No. 26844-80-4

5-Methyl-2,3'-bipyridine

Cat. No. B1610957
CAS RN: 26844-80-4
M. Wt: 170.21 g/mol
InChI Key: GKRQVVOAAXTIGR-UHFFFAOYSA-N
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Description

5-Methyl-2,3’-bipyridine is a chemical compound with the CAS Number: 26844-80-4 . It has a molecular weight of 170.21 . This compound is typically in liquid form .


Synthesis Analysis

The synthesis of bipyridine derivatives, including 5-Methyl-2,3’-bipyridine, has been a topic of research for many years . Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A recent promising strategy involves the Pd-catalyzed non-directed C-3 arylation of pyridine . Another method involves the use of a Negishi cross-coupling strategy .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2,3’-bipyridine is C11H10N2 . The structure of bipyridine compounds is important as it strongly coordinates with metal centers .


Chemical Reactions Analysis

Bipyridine compounds, including 5-Methyl-2,3’-bipyridine, are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The strong coordination of the product with the metal center can decrease catalytic activity .


Physical And Chemical Properties Analysis

5-Methyl-2,3’-bipyridine has a density of 1.1±0.1 g/cm^3, a boiling point of 309.8±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 117.0±15.4 °C . The index of refraction is 1.573 .

Scientific Research Applications

Organic Chemistry Synthesis

5-Methyl-2,3’-bipyridine serves as a precursor in the synthesis of complex organic molecules. Its structure allows for various coupling reactions, such as Suzuki and Stille couplings, which are pivotal in constructing biologically active compounds and other organic materials .

Pharmaceuticals

In pharmaceutical research, 5-Methyl-2,3’-bipyridine is utilized to create compounds with potential pharmacological applications. It’s involved in the synthesis of molecules that may exhibit activities like STAT1-signaling inhibition, which is significant in immunosuppressive therapies .

Material Science

This compound finds applications in material science, particularly in the development of new materials with unique electronic properties. It can be used to create components for advanced materials, including those with potential use in electronics and nanotechnology .

Catalysis

5-Methyl-2,3’-bipyridine acts as a ligand in transition-metal catalysis. It forms complexes that catalyze various chemical reactions, enhancing reaction rates and selectivity, which is crucial in industrial processes and synthetic chemistry .

Supramolecular Chemistry

In supramolecular chemistry, 5-Methyl-2,3’-bipyridine contributes to the formation of complex structures through non-covalent interactions. It’s instrumental in building supramolecular architectures that have implications in molecular recognition and self-assembly processes .

Photosensitizers

The compound is also researched for its role in photosensitizers, which are crucial in photodynamic therapy for cancer treatment. It may help in designing systems that produce singlet oxygen, a reactive species effective in killing cancer cells upon light activation .

Viologens

5-Methyl-2,3’-bipyridine is a key component in the synthesis of viologens, which are compounds known for their electrochromic properties. These are used in applications ranging from displays to smart windows, where reversible color changes are required .

Biologically Active Molecules

Lastly, it’s used in the creation of biologically active molecules, which include a wide range of potential applications from antibacterial to antiviral agents. The structural versatility of 5-Methyl-2,3’-bipyridine makes it a valuable scaffold in medicinal chemistry .

Future Directions

Bipyridines and their derivatives are extensively used in various applications, and new methods for their preparation are being developed . Future research may focus on overcoming challenges associated with traditional catalysis methods and exploring alternative pathways .

properties

IUPAC Name

5-methyl-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-4-5-11(13-7-9)10-3-2-6-12-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRQVVOAAXTIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573900
Record name 5-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,3'-bipyridine

CAS RN

26844-80-4
Record name 5-Methyl-2,3'-bipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2,3'-BIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFB1X61K47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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